2,6-Dimethyl-3-hydroxypyridine

Beschreibung

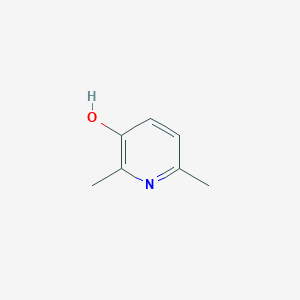

2,6-Dimethyl-3-hydroxypyridine (CAS 1121-78-4) is a substituted pyridine derivative featuring hydroxyl (-OH) and methyl (-CH₃) groups at positions 3 and 2,6, respectively. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol. This compound is structurally characterized by a pyridine ring system, where the hydroxyl group enhances polarity and hydrogen-bonding capacity, while the methyl groups contribute to steric effects and hydrophobicity .

The compound is synthesized through alkylation and hydroxylation reactions, often involving intermediates such as 2,6-dimethylpyridine (lutidine) followed by selective oxidation or substitution at position 3 . It has applications in medicinal chemistry and environmental toxicology, with studies highlighting its role as a precursor in drug synthesis and its behavior under UV irradiation .

Eigenschaften

IUPAC Name |

2,6-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-7(9)6(2)8-5/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJAKKATFMFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149946 | |

| Record name | 2,6-Dimethyl-3-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-43-6 | |

| Record name | 2,6-Dimethyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-oxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1122-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-3-OXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z5V74623S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process involves heating a furan derivative (e.g., 2,5-dimethylfuran) with ammonium acetate or chloride at elevated temperatures (150–250°C). The reaction proceeds through a linear intermediate, facilitated by the ammonium salt acting as both a catalyst and a nitrogen source. Key steps include:

-

Cyclization : Formation of the pyridine ring via intramolecular rearrangement.

-

Aromatization : Oxidation to achieve aromatic stability, often accelerated by the reaction conditions.

In the patent example, 71.5 g of this compound was obtained by reacting the furan precursor with ammonium acetate at 160°C for 2 hours. The crude product was purified through precipitation, washing with distilled water, and drying to constant weight.

Yield Optimization

-

Ammonium Salt Selection : Yields improved from 76% (aryl-substituted) to 80–81% (alkyl-substituted) when using ammonium acetate instead of chloride.

-

Temperature Control : Maintaining temperatures between 150–160°C minimized side reactions, enhancing purity.

Comparative Analysis of Methods

Industrial Scalability and Challenges

The Borsche-Leditschke method is preferred for industrial production due to:

-

Cost-Effectiveness : Furan derivatives and ammonium salts are inexpensive.

-

Scalability : The patent-reported process achieved multi-gram yields without chromatographic purification.

-

Mild Conditions : Lower energy requirements compared to high-temperature alternatives.

Challenges include controlling byproduct formation during cyclization and ensuring consistent purity across batches.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethyl-3-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents include halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-3-hydroxypyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: It is used in the production of various chemical products and intermediates .

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The exact molecular targets and pathways involved in its effects are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key analogs of 2,6-dimethyl-3-hydroxypyridine include:

| Compound Name | CAS Number | Substituents | Key Differences |

|---|---|---|---|

| 3-Hydroxypyridine | 109-00-2 | -OH at position 3 | Lacks methyl groups at 2,6 positions |

| 2,6-Dimethylpyridine (Lutidine) | 108-48-5 | -CH₃ at 2,6 | Lacks hydroxyl group |

| 4-Hydroxy-2,6-dimethylpyridine | 1122-43-6 | -OH at position 4 | Hydroxyl group shifted to position 4 |

| 3-Hydroxypyridine-2,6-dicarboxylic acid | 71502-30-2 | -OH at 3, -COOH at 2,6 | Carboxylic acid groups increase acidity |

| 6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione | - | Pyrimidine core, multiple substituents | Different heterocyclic core (pyrimidine vs. pyridine) |

Physicochemical Properties

- Solubility: The hydroxyl group in this compound improves water solubility compared to non-hydroxylated analogs like 2,6-dimethylpyridine. However, its solubility is lower than 3-hydroxypyridine-2,6-dicarboxylic acid due to the absence of ionizable carboxyl groups .

- Acidity : The hydroxyl group at position 3 confers mild acidity (pKa ~8–9), weaker than dicarboxylic acid derivatives (pKa ~2–4 for -COOH groups) .

- Stability : Methyl groups at 2,6 positions provide steric protection against electrophilic attacks, enhancing stability compared to 3-hydroxypyridine .

Key Research Findings

Substituent Position Matters : Shifting the hydroxyl group from position 3 (as in this compound) to 4 (as in 4-hydroxy-2,6-dimethylpyridine) reduces hydrogen-bonding capacity and alters solubility .

Methyl Groups Enhance Lipophilicity : The 2,6-dimethyl configuration increases logP by ~0.5 compared to 3-hydroxypyridine, impacting membrane permeability in drug design .

Environmental Impact : UV irradiation significantly amplifies the toxicity of this compound, highlighting its environmental persistence risks compared to simpler hydroxypyridines .

Biologische Aktivität

2,6-Dimethyl-3-hydroxypyridine (C₇H₉NO), also known as viciazine or 2,6-lutidine-3-ol, is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with two methyl groups at the 2nd and 6th positions and a hydroxyl group at the 3rd position. This structural configuration influences its reactivity and interaction with biological systems. The compound has a molecular weight of 123.15 g/mol and is typically found as a pale yellow to beige solid.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Modulation : The hydroxyl group can participate in hydrogen bonding, influencing enzyme activity and receptor binding. This interaction is crucial for modulating biochemical pathways.

- Antioxidant Properties : Research indicates that the compound may exhibit antioxidant effects, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it could play a role in mitigating inflammation through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Recent studies have shown that this compound possesses antimicrobial properties. It has been found to inhibit the growth of various bacterial strains by inducing oxidative stress within microbial cells, leading to cell death through the formation of reactive oxygen species (ROS) .

Neuroprotective Effects

In vitro studies have demonstrated that this compound may have neuroprotective effects, particularly in models of neuroinflammation. Its ability to modulate cholinergic systems suggests a potential role in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study reported that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating effective inhibition at low concentrations .

- Neuroprotective Study : In a cellular model using BV-2 microglial cells, this compound was shown to reduce the expression of inflammatory markers and protect neuronal cells from damage induced by neurotoxic agents. The study highlighted its potential as a therapeutic agent for neurodegenerative conditions .

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Neuroprotective | Reduces inflammation in BV-2 microglial cells | |

| Antioxidant | Exhibits antioxidant properties |

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Therapeutic Applications : Further investigation into its potential as an anti-inflammatory and neuroprotective agent could lead to new treatments for chronic diseases.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects will enhance understanding and facilitate the design of more effective derivatives.

- Safety Profile Assessment : Comprehensive toxicological evaluations are essential to establish safety parameters for potential therapeutic use.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 2,6-Dimethyl-3-hydroxypyridine, and how are they interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak at m/z 123.15 (C₇H₉NO) . For purity assessment, combine melting point analysis (210–212°C) with chromatographic methods (e.g., HPLC) .

Q. What are the primary synthetic routes for this compound, and what intermediates are involved?

- Answer : Common routes include:

- Direct hydroxylation : Using oxidizing agents (e.g., H₂O₂/Fe²⁺) on 2,6-dimethylpyridine, though regioselectivity challenges require careful pH control .

- Protection-deprotection strategies : As seen in related pyridine derivatives, 3-bromo-2,6-dimethoxypyridine can undergo Grignard reactions followed by deprotection to yield hydroxyl groups. Intermediate isolation via column chromatography is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound using protective groups?

- Answer : Key factors:

- Protecting groups : Use benzyloxy groups to shield hydroxyls during halogenation (e.g., 3-bromo-2,6-dibenzyloxypyridine synthesis). Hydrogenolysis (H₂/Pd-C) selectively removes benzyl groups post-reaction .

- Catalyst selection : Palladium catalysts improve hydrogenation efficiency. Optimize temperature (25–50°C) and pressure (1–3 atm) to minimize side reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

Q. What methodologies are effective in analyzing UV-induced degradation products of this compound, and how is toxicity assessed?

- Answer :

- Degradation analysis : Employ LC-MS/MS to identify photoproducts (e.g., quinone-like structures). UV-Vis spectroscopy monitors real-time degradation kinetics.

- Toxicity assays : Use Vibrio fischeri bioluminescence inhibition (acute toxicity) and recombinant E. coli (SOS chronotest for genotoxicity). Compare EC₅₀ values pre- and post-UV exposure to assess enhanced toxicity from reactive oxygen species (ROS) .

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

- Answer :

- Steric effects : The 2,6-dimethyl groups hinder axial coordination, favoring planar complexes with transition metals (e.g., Cu²⁺ or Fe³⁺).

- Electronic effects : The hydroxyl group at position 3 enhances electron donation, stabilizing metal-ligand bonds. UV-Vis and cyclic voltammetry characterize charge-transfer transitions and redox behavior .

Notes

- Avoid commercial suppliers listed in and due to unreliability.

- Advanced synthesis strategies (e.g., Grignard reactions) require inert atmospheres and rigorous intermediate purification .

- Toxicity studies must account for matrix effects (e.g., environmental pH) when extrapolating lab results to natural systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.